Product packaging for Harmicine(Cat. No.:)

Harmicine

Cat. No.: B1246882
M. Wt: 212.29 g/mol
InChI Key: LXJWBHIVLXMHDZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Harmicine (CAS 885-40-5), a β-carboline alkaloid, is a compound of significant interest in pharmacological research due to its diverse biological activities. It is identified as a major active compound present in various plant species and marine organisms . Research indicates that this compound exhibits promising antinociceptive properties . Studies in chemical experimental models have shown its potential for pain relief, demonstrating effectiveness against both neurogenic and inflammatory pain stimuli. These effects appear to operate through vanilloid and peripheral glutamate receptors, and importantly, may not involve the opioid system, suggesting a potentially novel mechanism of action . Furthermore, this compound serves as a key precursor for novel hybrid compounds, known as "harmicines," which are being investigated as novel antiplasmodial agents . These hybrids, created by conjugating harmine with cinnamic acid derivatives, have shown remarkable activity against the erythrocytic stage of Plasmodium falciparum , the parasite responsible for the most severe form of malaria . Their mechanism of action is associated with binding to the ATP binding site of Pf Hsp90, a crucial protein for parasite development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B1246882 Harmicine

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

(11bS)-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

InChI

InChI=1S/C14H16N2/c1-2-5-12-10(4-1)11-7-9-16-8-3-6-13(16)14(11)15-12/h1-2,4-5,13,15H,3,6-9H2/t13-/m0/s1

InChI Key

LXJWBHIVLXMHDZ-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H]2C3=C(CCN2C1)C4=CC=CC=C4N3

Canonical SMILES

C1CC2C3=C(CCN2C1)C4=CC=CC=C4N3

Synonyms

(R)-harmicine
harmicine

Origin of Product

United States

Chemical Reactions Analysis

Key Steps:

  • Pf Protection : Proline is Pf-protected to yield Pf-proline , minimizing racemization (89% ee achieved) .

  • Coupling Reaction : Pf-proline reacts with Boc-protected toluidine via lateral lithiation using s-BuLi (Table 1).

  • Enolate Formation : Ketone intermediates are enolized using KHMDS/HMPA and quenched with ethyl iodoacetate .

  • Hydrogenolysis : Pf-group removal under transfer hydrogenation (Pd/C, ammonium formate) optimizes yields (Table 2) .

  • Final Reduction : LAH reduces the lactam intermediate to yield this compound (78% yield, >99% ee) .

Table 1: Coupling Reaction Conditions

EntryCatalyst (mol%)Yield (%)Scale (mmol)
1Ru(PCy₃) (0.1)6010
2Rh(PPh₃) (0.1)7010
3Rh(PPh₃) (0.1)8538
Adapted from

Table 2: Pf-Deprotection Optimization

ConditionsCatalystH₂ PressureYield (%)
H₂ (1 atm)Pd/C1 atm0
H₂ (balloon)Pd(OH)₂/CAmbient25
NH₄HCO₂ (transfer H₂)Pd/CN/A95
Data from

Pictet-Spengler Reaction

This compound’s β-carboline core is synthesized via the Pictet-Spengler reaction (P-S), which cyclizes tryptamine derivatives with carbonyl compounds. Ru and Rh catalysts enhance enantioselectivity in THβC formation .

Example Reaction:

Tryptamine+AldehydeRu PCy3Tetrahydro carboline TH C \text{Tryptamine}+\text{Aldehyde}\xrightarrow{\text{Ru PCy}_3}\text{Tetrahydro carboline TH C }

Von Braun Reaction

Indole-promoted C–N cleavage reactions modify this compound’s structure. BrCN mediates ring-opening to form cyano intermediates :

This compound+BrCNCyano derivatives 55 60 yield \text{this compound}+\text{BrCN}\rightarrow \text{Cyano derivatives 55 60 yield }

Pharmacological Activity

This compound demonstrates antinociceptive effects via vanilloid and glutamate receptor modulation :

Table 3: Antinociceptive Efficacy

ModelDose (mg/kg)Reduction in Pain ResponseMechanism
Writhing Test160%Peripheral glutamate
Formalin Test1068%Neurogenic/inflammatory
Capsaicin Test341%Vanilloid receptors
Data from

Analytical Characterization

  • Chiral HPLC : Confirmed enantiopurity (>99% ee) .

  • Mass Spectrometry : Used to track Pf-deprotection efficiency .

Comparison with Similar Compounds

Key Structural Features :

  • Tetracyclic Core : Combines a β-carboline (indole-pyridine) system with a pyrrolidine ring.
  • Chirality : The stereocenter at C-1 dictates enantiomeric activity differences.
  • Functional Groups : A secondary amine and aromatic indole moiety critical for target interactions .

Comparison with Structurally Related Alkaloids

Crispine A

Structural Differences :

  • Crispine A lacks the β-carboline moiety, featuring a tricyclic indolizidine framework instead .
  • Both compounds share a pyrrolidine ring but differ in ring fusion and substitution patterns.

Bioactivity :

  • Crispine A exhibits anticancer activity but lacks antimalarial efficacy .
  • Harmicine derivatives (e.g., 5e) show nanomolar IC50 against Plasmodium falciparum .
Parameter This compound Crispine A
Core Structure Tetracyclic β-carboline Tricyclic indolizidine
Key Synthesis Step Pictet-Spengler reaction Cloke–Wilson rearrangement
Antimalarial IC50 5e: 12 nM Not reported
Synthetic Yield Up to 74% Up to 90%

Yohimbine

Structural Differences :

  • Yohimbine, a monoterpenoid indole alkaloid, has a larger pentacyclic structure with a quinolidine ring .

O-Harmicines vs. N-Harmicines

Modified derivatives of this compound highlight structure-activity relationships (SAR):

  • N-Harmicines : Substitutions at the β-carboline N-9 position (e.g., 5e, 27a) enhance antimalarial selectivity (IC50 = 12–50 nM) compared to O-harmicines (IC50 = 100–500 nM) .
  • O-Harmicines : Exhibit lower binding affinity to PfHsp90 due to steric clashes with Asp79 .

Functional Comparison with β-Carboline Alkaloids

Canthine

Shared Features :

  • Both contain a β-carboline core.

Divergences :

  • Canthine has a six-membered diazine ring instead of this compound’s pyrrolidine .
  • Canthine shows weaker antiparasitic activity (micromolar IC50) .

Homofascaplysins

Structural Similarities :

  • Share a fused indolizino-indole framework .

Functional Differences :

  • Homofascaplysins are marine-derived with antitumor activity, unlike this compound’s antiparasitic focus .

Antimalarial Activity

  • This compound 27a : SI (Selectivity Index) = 1105 against P. falciparum due to optimized interactions with PfHsp90 ATP-binding residues (Arg98, Asn37) .

Analgesic Properties

  • This compound’s antinociceptive activity surpasses crispine A in murine models, linked to its β-carboline-mediated neurotransmitter modulation .

Preparation Methods

Stereochemical Control via the 9-Phenyl-9-Fluorenyl (Pf) Protecting Group

The chiral pool approach leverages L- or D-proline as enantiopure starting materials to construct harmicine’s tetrahydro-β-carboline core. A pivotal innovation involves the Pf-group, which prevents racemization at the α-amino carbonyl stereocenter during intermediate transformations. After Boc protection of proline, lateral lithiation with sBuLi and coupling with a Weinreb amide generates a ketone intermediate (11, Scheme 1). Ethyl iodoacetate-mediated enolate trapping followed by acid-catalyzed cyclization yields the indole framework (13). Pf-hydrogenolysis under transfer hydrogenation conditions (Pd/C, ammonium formate) completes the synthesis, with final LAH reduction affording this compound in 78% yield and >99% ee.

Key Optimizations

  • Pf-Deprotection : Transfer hydrogenation (Pd/C, NH<sub>4</sub>HCO<sub>2</sub>) replaces conventional H<sub>2</sub>(g), enhancing safety and scalability.

  • Chromatography-Free Purification : Trituration with Et<sub>2</sub>O or EtOAc/hexane avoids silica gel, streamlining isolation.

Convergent Chemical Synthesis from Tryptamine

Regioselective Imide Reduction and Cyclization

A convergent route couples tryptamine with (R)-acetoxysuccinic anhydride to form an unsymmetrical imide (4, Scheme 2). LiAlH<sub>4</sub>-mediated regioselective reduction of the imide carbonyl (C3 over C1, 10:1 selectivity) generates a secondary alcohol, which undergoes acid-catalyzed stereoselective cyclization to the lactam (13). Subsequent iodide formation and tributyltin hydride reduction yield (+)-harmicine in 92% overall yield from tryptamine.

Reaction Conditions

StepReagents/ConditionsYield (%)
Imide FormationSuccinic anhydride, acetone92
ReductionLiAlH<sub>4</sub>, THF, 0°C → rt85
CyclizationH<sub>2</sub>SO<sub>4</sub>, EtOH, CH<sub>2</sub>Cl<sub>2</sub>78

Chemoenzymatic Synthesis via Pictet–Spenglerases

Biocatalytic Asymmetric C–C Bond Formation

Strictosidine synthase (STR) from Rauvolfia serpentina catalyzes the Pictet–Spengler reaction between tryptamine and aldehydes, forming (R)-configured tetrahydro-β-carbolines with >98% ee. For this compound, STR condenses tryptamine with methyl 4-oxobutanoate, yielding lactam (R)-4 in 95% conversion. LAH reduction then delivers (R)-harmicine in 67% overall yield (Scheme 3).

Advantages Over Chemical Methods

  • Step Economy : Two steps vs. nine in chiral pool synthesis.

  • Stereoselectivity : STR’s inherent enantioselectivity eliminates chiral auxiliaries.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

MethodStepsYield (%)ee (%)Key Limitation
Chiral Pool (Proline)978>99Multi-step protecting group strategy
Convergent (Tryptamine)592N/ARequires regioselective control
Chemoenzymatic267>98Enzyme expression optimization

Environmental and Practical Considerations

  • Chiral Pool : Eliminates chromatography but uses stoichiometric Pf-group reagents.

  • Chemoenzymatic : Aqueous reaction media and catalytic enzyme use align with green chemistry principles .

Q & A

Q. What are the foundational synthetic pathways for harmicine, and how do reaction conditions influence yield?

this compound synthesis typically begins with β-carboline precursors. A key pathway involves compound 89a undergoing sequential reactions with POCl₃/DMF/Ti(OEt)₄ (60°C, 12 hours) to form intermediate 91 , followed by MgBr-mediated cyclization and Boc-protection to yield the tetracyclic core . Parallel routes using MsCl/TMSOTf/NaHCO₃ demonstrate divergent stereochemical outcomes, emphasizing the role of Lewis acids in regioselectivity . Yields range from 40–75% depending on purification protocols.

Q. Which analytical methods are essential for verifying this compound’s structural integrity?

  • NMR spectroscopy : Critical for confirming proton coupling patterns in the pyrrolidine framework.
  • Chiral HPLC : Resolves enantiomers to validate stereochemical purity (>95% ee in optimized syntheses) .
  • X-ray crystallography : Determines absolute configuration, particularly for novel derivatives .
  • Mass spectrometry (HRMS) : Confirms molecular formula alignment with theoretical values .

Advanced Research Questions

Q. How can asymmetric catalysis improve enantioselective this compound synthesis?

Thiourea-catalyzed Pictet–Spengler cyclization enables rapid construction of the β-carboline scaffold with >90% enantiomeric excess (ee). Hydroxylactam precursors (e.g., 64 ) generate N-acyl-iminium intermediates, which undergo stereocontrolled cyclization via hydrogen-bonding interactions with the catalyst . Jacobsen’s four-step synthesis from tryptamine (63 ) exemplifies this approach, achieving 68% overall yield .

Q. What methodologies resolve contradictions in stereochemical assignments of this compound derivatives?

Discrepancies in NOE (Nuclear Overhauser Effect) data or optical rotation values require:

  • Comparative analysis : Cross-referencing with crystallographic data from structurally analogous compounds .
  • Dynamic kinetic resolution : Adjusting reaction temperatures or solvent polarity to favor a single diastereomer .
  • Computational modeling : DFT calculations predict preferred transition states, resolving ambiguities in diastereoselectivity .

Q. How should researchers design experiments to optimize multi-step this compound syntheses?

  • DoE (Design of Experiments) : Screen reaction parameters (e.g., solvent, catalyst loading) using fractional factorial designs to identify critical variables .
  • In-line monitoring : Use IR spectroscopy or LC-MS to track intermediate formation and minimize side reactions .
  • Scalability assessment : Test batch sizes >1 mmol to evaluate practicality for analog libraries. For example, NaH-mediated deprotection in THF shows consistent yields at scale (≥80%) .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in this compound pharmacological studies?

  • Batch documentation : Record synthesis dates, solvent lots, and storage conditions (−20°C under argon) to prevent degradation .
  • Blinded analysis : Assign independent teams to synthesize and characterize compounds, reducing confirmation bias .
  • Supporting information : Publish full spectral datasets (e.g., ¹H/¹³C NMR, HPLC chromatograms) in supplementary materials .

Q. How can researchers address variability in biological assay results for this compound analogs?

  • Standardized assays : Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
  • Meta-analysis : Compare IC₅₀ values across ≥3 independent studies to identify outliers linked to assay conditions (e.g., serum concentration differences) .

Ethical & Regulatory Considerations

Q. What documentation is required for clinical trials involving this compound derivatives?

  • Investigator Brochure (IB) : Must include physicochemical properties, stability data, and preclinical toxicity profiles .
  • Informed consent : Disclose potential risks (e.g., hepatotoxicity observed in rodent models) and therapeutic mechanisms .
  • Data anonymization : Encrypt participant identifiers in electronic case report forms (eCRFs) to comply with GDPR/ICH guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Harmicine
Reactant of Route 2
Harmicine

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